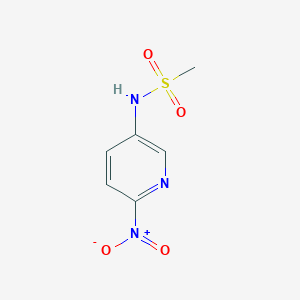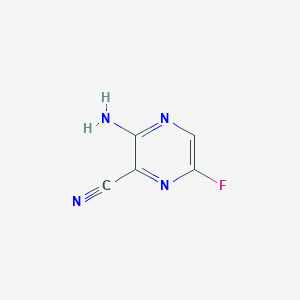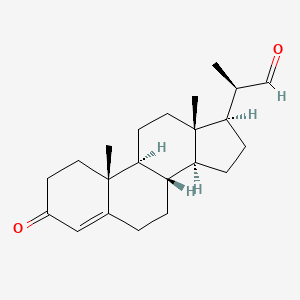
4-Pregnene-20b-carboxaldehyde-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pregnene-20b-carboxaldehyde-3-one: is a steroidal compound that belongs to the class of pregnane derivatives. It is characterized by the presence of a ketone group at the third position and an aldehyde group at the twentieth position on the pregnane skeleton. This compound is of significant interest in the fields of organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pregnene-20b-carboxaldehyde-3-one typically involves multi-step organic reactions starting from readily available steroidal precursors. One common synthetic route includes the oxidation of pregnenolone derivatives. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of solvents like dichloromethane (DCM) or acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Pregnene-20b-carboxaldehyde-3-one can undergo further oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), dichloromethane (DCM), acetone.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ethanol, tetrahydrofuran (THF).
Substitution: Grignard reagents, organolithium reagents, various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted steroidal compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 4-Pregnene-20b-carboxaldehyde-3-one is used as an intermediate in the synthesis of more complex steroidal compounds. It serves as a building block for the preparation of various derivatives with potential biological activities .
Biology: The compound is studied for its potential role in modulating biological pathways. It is used in research to understand the structure-activity relationships of steroidal compounds and their interactions with biological targets .
Medicine: In pharmaceutical research, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific hormonal pathways or diseases .
Industry: The compound is used in the production of steroidal pharmaceuticals and as a reference standard in quality control processes. Its unique structural features make it valuable for the synthesis of novel steroidal drugs .
Mecanismo De Acción
The mechanism of action of 4-Pregnene-20b-carboxaldehyde-3-one involves its interaction with specific molecular targets in biological systems. It may act as a ligand for steroid receptors, modulating their activity and influencing downstream signaling pathways. The compound’s effects are mediated through its ability to bind to these receptors and alter gene expression, leading to various physiological responses .
Comparación Con Compuestos Similares
- (20S)-3-Oxopregn-4-ene-20-carbaldehyde
- (20R)-20-Hydroxypregn-4-en-3-one
- (17α)-Pregn-4-ene-3,20-dione
- 4-Pregnene-20α-ol-3-one
Comparison: 4-Pregnene-20b-carboxaldehyde-3-one is unique due to the specific configuration of its functional groups. Compared to its isomer (20S)-3-Oxopregn-4-ene-20-carbaldehyde, the (20R) configuration may result in different biological activities and receptor binding affinities. The presence of both a ketone and an aldehyde group distinguishes it from other similar compounds, making it a valuable intermediate for the synthesis of diverse steroidal derivatives .
Propiedades
Fórmula molecular |
C22H32O2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(2R)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17-,18+,19-,20-,21-,22+/m0/s1 |
Clave InChI |
XVPJEGGIGJLDQK-IJDPAOOOSA-N |
SMILES isomérico |
C[C@@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canónico |
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



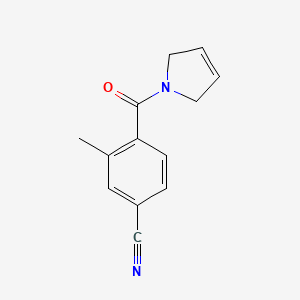
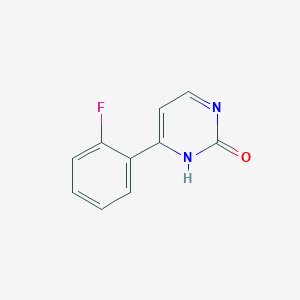
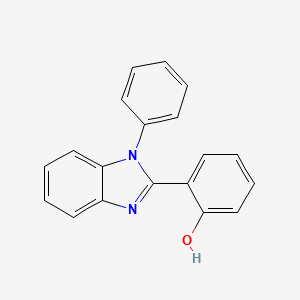
![(Z)-2-Thioxo-5-[(2-methyl-1H-indole-3-yl)methylene]thiazolidine-4-one](/img/structure/B8581419.png)
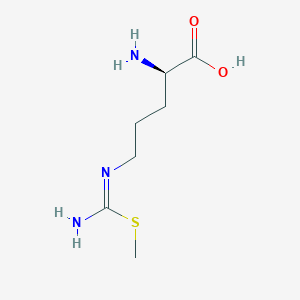
![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B8581432.png)
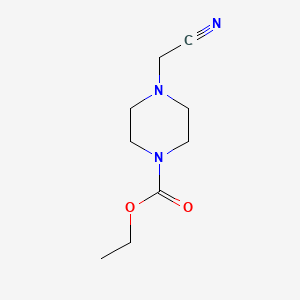
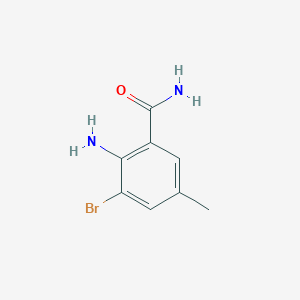
![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)
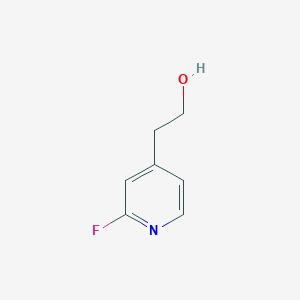
![2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8581477.png)
